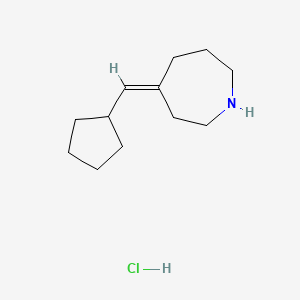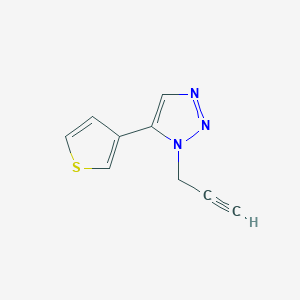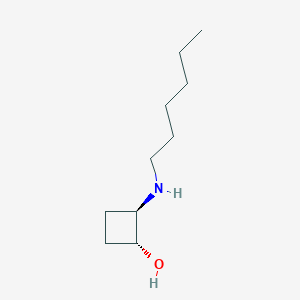![molecular formula C9H10F2N2O2 B1485378 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1854966-49-6](/img/structure/B1485378.png)
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds provide foundational knowledge for exploring the applications of specific chemical entities. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid demonstrates a methodological approach to create difluoromethylated pyrazole derivatives, showcasing a strategy that could be adapted for the synthesis of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid. The purity and yield of these syntheses are critical for further applications in research and development (Li-fen, 2013).
Structural and Theoretical Investigations
Combined experimental and theoretical studies on pyrazole derivatives reveal insights into their molecular structure, stability, and potential reactivity. The investigation into 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, for example, includes characterization through NMR, FT-IR spectroscopy, and X-ray diffraction, along with density functional theory (DFT) calculations. These studies provide a comprehensive understanding of the compound's electronic structure, offering a basis for predicting the behavior of similar compounds in various conditions (Viveka et al., 2016).
Antifungal Activity
Research on novel pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, highlights the antifungal potential of these compounds. The study showcases a series of synthesized compounds displaying moderate to excellent activity against phytopathogenic fungi, suggesting that modifications in the pyrazole structure, akin to the inclusion of a 3,3-difluorocyclobutyl group, could enhance or modify biological activities. The utilization of structure-activity relationship models further aids in understanding the molecular basis of their antifungal effects (Du et al., 2015).
Coordination Chemistry
Pyrazole-dicarboxylate acid derivatives serve as ligands in coordination chemistry, forming complexes with metals such as copper and cobalt. These complexes are studied for their structural properties, including chelation and crystallization behaviors. This research area is essential for the development of new materials and catalysts, indicating the potential utility of similarly structured compounds in forming novel coordination entities (Radi et al., 2015).
Dynamic Properties in the Solid State
The study of the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state, including polymorphism and solid-state proton transfer (SSPT), underscores the significance of understanding physical properties for the application of these compounds in solid-state chemistry and material science. These insights can guide the design of new materials with specific electronic or photophysical properties (Infantes et al., 2013).
Propriétés
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)1-6(2-9)4-13-5-7(3-12-13)8(14)15/h3,5-6H,1-2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDBIPNCTRNUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)
![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)
![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)



![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)